molecular formula C13H14N2O4 B1213398 O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide CAS No. 38539-23-0

O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide

Cat. No.: B1213398
CAS No.: 38539-23-0
M. Wt: 262.26 g/mol
InChI Key: MKNWGUKXNRXMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.26 g/mol. This compound is part of the quinoline family, which is known for its diverse biological and pharmaceutical activities .

Preparation Methods

The synthesis of O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide typically involves the reaction of 4-hydroxyquinoline derivatives with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-4,8-dione derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of 4-aminoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles like amines or thiols replace the acetyl group, forming new derivatives.

Scientific Research Applications

O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, such as malaria and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, resulting in the death of cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide can be compared with other quinoline derivatives, such as:

    4-hydroxyquinoline: Known for its antimicrobial properties and used in the synthesis of various pharmaceuticals.

    2-hydroxyquinoline: Exhibits antifungal and antibacterial activities and is used in the development of agrochemicals.

    4-aminoquinoline: Widely studied for its antimalarial properties and used in the treatment of malaria.

This compound stands out due to its unique acetyl group, which imparts distinct chemical reactivity and biological activity .

Properties

CAS No.

38539-23-0

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

[(1-acetyloxy-4H-quinolin-4-yl)amino] acetate

InChI

InChI=1S/C13H14N2O4/c1-9(16)18-14-12-7-8-15(19-10(2)17)13-6-4-3-5-11(12)13/h3-8,12,14H,1-2H3

InChI Key

MKNWGUKXNRXMFC-UHFFFAOYSA-N

SMILES

CC(=O)ONC1C=CN(C2=CC=CC=C12)OC(=O)C

Canonical SMILES

CC(=O)ONC1C=CN(C2=CC=CC=C12)OC(=O)C

Synonyms

O,O-diacetyl-4-hydroxyaminoquinoline 1-oxide

Origin of Product

United States

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